molecular formula C8H14Cl2N2O B2908421 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride CAS No. 1803605-98-2

2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride

Cat. No.: B2908421
CAS No.: 1803605-98-2
M. Wt: 225.11
InChI Key: FYPBSGDIPCSVSZ-UHFFFAOYSA-N
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Description

“2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride” is a chemical compound with the empirical formula C8H12N2O . It is also known as "3-[(Pyridin-2-yl)amino]propan-1-ol" . The compound has a molecular weight of 152.19 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OCCCNC1=NC=CC=C1 . This indicates that the molecule consists of a pyridine ring attached to a propanol group via an amino linkage .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 152.19 . The compound’s InChI key is QTTQBQLTBUGHCD-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, indicating that it is harmful if swallowed .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. As an amino alcohol with a pyridine ring, it may interact with various enzymes, receptors, or ion channels, altering their function and leading to downstream effects .

Biochemical Pathways

Given the compound’s structure, it could potentially influence pathways involving neurotransmission, signal transduction, or metabolic processes .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride. For instance, its storage temperature is recommended to be at room temperature .

Properties

IUPAC Name

2-amino-3-pyridin-2-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-7(6-11)5-8-3-1-2-4-10-8;;/h1-4,7,11H,5-6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPBSGDIPCSVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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